molecular formula C18H25NO2 B12472096 N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

Cat. No.: B12472096
M. Wt: 287.4 g/mol
InChI Key: FJGRRSPJBAJJCN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclohexyl group, a tetrahydronaphthalen-2-yloxy moiety, and an acetamide functional group

Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

InChI

InChI=1S/C18H25NO2/c20-18(19-16-8-2-1-3-9-16)13-21-17-11-10-14-6-4-5-7-15(14)12-17/h10-12,16H,1-9,13H2,(H,19,20)

InChI Key

FJGRRSPJBAJJCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC3=C(CCCC3)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves the reaction of cyclohexylamine with 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of new acetamide derivatives with different substituents.

Scientific Research Applications

N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

  • N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)acetamide
  • N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
  • 5,6,7,8-tetrahydro-2-naphthol

Comparison: N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to its specific structural features, such as the presence of the tetrahydronaphthalen-2-yloxy moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

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